molecular formula C6H7BClNO2 B1145770 (5-Amino-2-chlorophenyl)boronic acid hydrochloride CAS No. 958646-69-0

(5-Amino-2-chlorophenyl)boronic acid hydrochloride

Cat. No.: B1145770
CAS No.: 958646-69-0
M. Wt: 171.39 g/mol
InChI Key: JUMYKXJHLJGVQG-UHFFFAOYSA-N
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Description

(5-Amino-2-chlorophenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C6H7BClNO2 and its molecular weight is 171.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Molecular Structure The reaction of N-salicylidene-2-aminophenolate derivatives with phenyl boronic acid generates boron bicyclic species, showcasing the compound's role in the synthesis of complex boron heterocycles. These boron complexes, derived from Schiff bases, undergo acetolysis to yield dioxazaborocines, indicating its utility in creating structurally diverse boron-containing compounds (Barba et al., 2001).

Solid-Phase Derivatization and Immobilization A general solid-phase approach for the derivatization of functionalized boronic acids demonstrates the adaptability of (5-Amino-2-chlorophenyl)boronic acid hydrochloride in biological, medicinal, and synthetic applications. This method utilizes a diethanolamine resin anchor, facilitating easy immobilization and derivatization, including its transformation into amines, amides, anilides, and ureas, highlighting the compound's versatility (Gravel et al., 2002).

Glucose Sensing Materials Amino-3-fluorophenyl boronic acid, a derivative of this compound, has been synthesized and used to construct glucose-sensing materials operating at physiological pH. This application underscores the importance of boronic acid derivatives in developing biologically relevant sensing materials (Das et al., 2003).

Catalysis and Bond Formation The effectiveness of a primary aliphatic amino group as an internal Lewis base on the formation of a boron–oxygen–carbon linkage is explored, demonstrating the catalytic capabilities of this compound in facilitating bond formation, thereby contributing to the development of novel organic synthesis methodologies (Bhat et al., 2004).

Anticancer Molecule Development The study of a boronic acid-based anticancer molecule shows promise for further drug development, indicating the role of this compound derivatives in medicinal chemistry for the development of new therapeutic agents (Zagade et al., 2020).

Analytical Strategies for Boronate Esters The analysis of highly reactive pinacolboronate esters, including derivatives of this compound, presents unique analytical challenges due to their instability. Innovative methods have been developed for their stabilization and analysis, crucial for assessing the purity and quality of these compounds in pharmaceutical development (Zhong et al., 2012).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used as building blocks in the synthesis of biologically active molecules . They are known to interact with various biological targets depending on the specific structures they are incorporated into.

Mode of Action

Boronic acids are commonly used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The compound’s use in sm cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules it is used to synthesize.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their pharmacokinetic properties.

Result of Action

As a building block in the synthesis of biologically active molecules , its effects would likely depend on the specific structures it is incorporated into.

Future Directions

Boronic acids and their esters, including “(5-Amino-2-chlorophenyl)boronic acid hydrochloride”, are considered valuable in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds. They also find applications in numerous fields including catalysis, materials science, biology, imaging, etc . Therefore, the future directions of this compound could involve its use in these areas.

Biochemical Analysis

Biochemical Properties

(5-Amino-2-chlorophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium in the SM coupling reaction, where it acts as a formally nucleophilic organic group transferred from boron to palladium .

Cellular Effects

Given its role in the synthesis of KRAS G12C inhibitors , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the product is chemically stable under standard ambient conditions .

Metabolic Pathways

Given its role in the Suzuki–Miyaura coupling reaction , it may interact with enzymes or cofactors involved in carbon–carbon bond formation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (5-Amino-2-chlorophenyl)boronic acid hydrochloride can be achieved through a two-step process. The first step involves the synthesis of 5-Amino-2-chlorophenylboronic acid, which is then converted to the hydrochloride salt in the second step.", "Starting Materials": [ "2-Chloroaniline", "Boric acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 5-Amino-2-chlorophenylboronic acid", "1. Dissolve 2-chloroaniline (10 g) in ethanol (100 mL) and add boric acid (12 g) to the solution.", "2. Add sodium hydroxide (10 g) to the solution and stir the mixture at room temperature for 24 hours.", "3. Acidify the reaction mixture with hydrochloric acid and filter the resulting solid.", "4. Wash the solid with water and dry it under vacuum to obtain 5-Amino-2-chlorophenylboronic acid as a white solid.", "Step 2: Conversion to hydrochloride salt", "1. Dissolve 5-Amino-2-chlorophenylboronic acid (5 g) in hydrochloric acid (50 mL).", "2. Evaporate the solution to dryness to obtain (5-Amino-2-chlorophenyl)boronic acid hydrochloride as a white solid." ] }

CAS No.

958646-69-0

Molecular Formula

C6H7BClNO2

Molecular Weight

171.39 g/mol

IUPAC Name

(5-amino-2-chlorophenyl)boronic acid

InChI

InChI=1S/C6H7BClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2

InChI Key

JUMYKXJHLJGVQG-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl

Canonical SMILES

B(C1=C(C=CC(=C1)N)Cl)(O)O

Origin of Product

United States

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